![molecular formula C8H17NO B13478111 {[1-(Methoxymethyl)cyclobutyl]methyl}(methyl)amine](/img/structure/B13478111.png)
{[1-(Methoxymethyl)cyclobutyl]methyl}(methyl)amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{[1-(Methoxymethyl)cyclobutyl]methyl}(methyl)amine is an organic compound with the molecular formula C7H15NO. It is a derivative of cyclobutane, featuring a methoxymethyl group and a methylamine group attached to the cyclobutyl ring. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of {[1-(Methoxymethyl)cyclobutyl]methyl}(methyl)amine typically involves the reaction of cyclobutylmethylamine with formaldehyde and methanol under acidic conditions. The reaction proceeds through the formation of an iminium ion intermediate, which is subsequently reduced to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: {[1-(Methoxymethyl)cyclobutyl]methyl}(methyl)amine can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to form corresponding carbonyl compounds.
Reduction: The compound can be reduced using hydrogenation catalysts such as palladium on carbon to yield the corresponding amine.
Substitution: Nucleophilic substitution reactions can occur, especially at the methoxymethyl group, using reagents like sodium hydride or lithium diisopropylamide.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Palladium on carbon (Pd/C), hydrogen gas (H2)
Substitution: Sodium hydride (NaH), lithium diisopropylamide (LDA)
Major Products
Oxidation: Carbonyl compounds such as aldehydes or ketones
Reduction: Primary or secondary amines
Substitution: Various substituted derivatives depending on the nucleophile used
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, {[1-(Methoxymethyl)cyclobutyl]methyl}(methyl)amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology
In biological research, this compound can be used to study the effects of cyclobutyl-containing amines on biological systems. It may serve as a model compound for understanding the behavior of similar structures in biological environments.
Medicine
Potential applications in medicine include the development of new pharmaceuticals. The compound’s reactivity and structural features make it a candidate for drug design and discovery, particularly in the synthesis of novel therapeutic agents.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties may be leveraged to create new polymers, coatings, and other advanced materials.
Mecanismo De Acción
The mechanism by which {[1-(Methoxymethyl)cyclobutyl]methyl}(methyl)amine exerts its effects involves its interaction with various molecular targets. The methoxymethyl group can participate in hydrogen bonding and other non-covalent interactions, while the amine group can form covalent bonds with electrophilic centers. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Cyclobutylmethylamine: Lacks the methoxymethyl group, making it less reactive in certain substitution reactions.
Methoxymethylcyclobutane: Lacks the amine group, limiting its applications in biological and medicinal chemistry.
Cyclobutylamine: A simpler structure with different reactivity and applications.
Uniqueness
{[1-(Methoxymethyl)cyclobutyl]methyl}(methyl)amine stands out due to the presence of both a methoxymethyl group and a methylamine group. This combination imparts unique reactivity and versatility, making it valuable in various research and industrial applications.
Propiedades
Fórmula molecular |
C8H17NO |
|---|---|
Peso molecular |
143.23 g/mol |
Nombre IUPAC |
1-[1-(methoxymethyl)cyclobutyl]-N-methylmethanamine |
InChI |
InChI=1S/C8H17NO/c1-9-6-8(7-10-2)4-3-5-8/h9H,3-7H2,1-2H3 |
Clave InChI |
RQHALIKHNKJFSZ-UHFFFAOYSA-N |
SMILES canónico |
CNCC1(CCC1)COC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


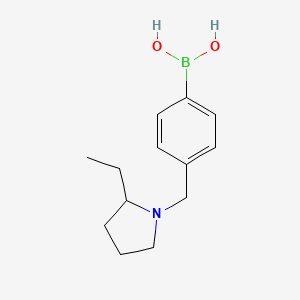
![4,6-dichloro-2-(chloromethyl)-1H-imidazo[4,5-c]pyridine](/img/structure/B13478038.png)
![N-(2,2,2-trifluoroethyl)-9-[4-(4-{1-[4-(trifluoromethyl)phenyl]bicyclo[2.1.1]hexane-5-amido}piperidin-1-yl)butyl]-9H-fluorene-9-carboxamide](/img/structure/B13478043.png)
![tert-butyl N-{3-[(2-aminoethyl)(methyl)amino]propyl}carbamate](/img/structure/B13478053.png)
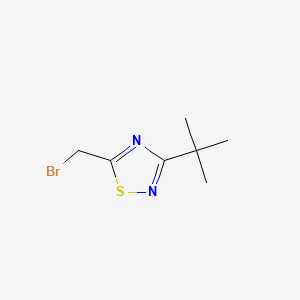


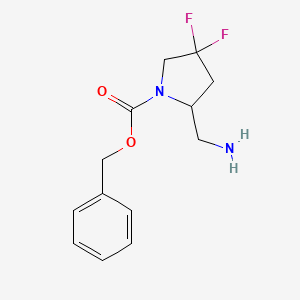

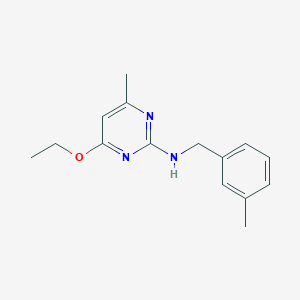
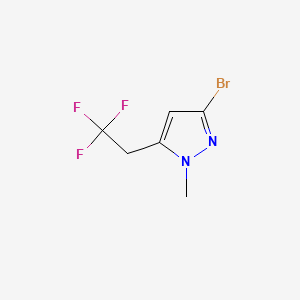
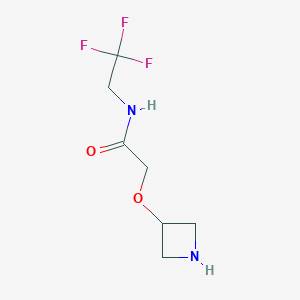
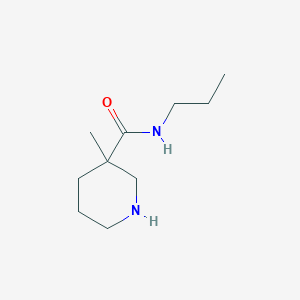
![2,6-Dioxaspiro[4.5]decane-7-carboxylic acid](/img/structure/B13478105.png)
